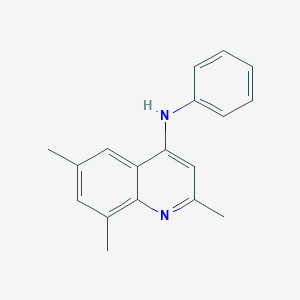

2,6,8-trimethyl-N-phenyl-4-quinolinamine

Description

Properties

Molecular Formula |

C18H18N2 |

|---|---|

Molecular Weight |

262.3g/mol |

IUPAC Name |

2,6,8-trimethyl-N-phenylquinolin-4-amine |

InChI |

InChI=1S/C18H18N2/c1-12-9-13(2)18-16(10-12)17(11-14(3)19-18)20-15-7-5-4-6-8-15/h4-11H,1-3H3,(H,19,20) |

InChI Key |

JOCSYPLYUWUKFZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC=C3)C |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC=C3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural features and properties of 2,6,8-trimethyl-N-phenyl-4-quinolinamine and related quinolinamine derivatives:

Spectroscopic and Physicochemical Properties

- IR/NMR trends: Methyl groups (e.g., 2,6,8-trimethyl) reduce polarity, shifting C-H stretching vibrations to ~2850–2950 cm⁻¹. N-H stretches in quinolinamines appear near 3367 cm⁻¹ (as in ), while halogen substituents (Cl, Br) show characteristic peaks at 800–1024 cm⁻¹ . In NMR, methyl protons resonate at δ 2.0–2.5 ppm, whereas aromatic protons in N-phenyl groups appear as multiplets at δ 6.8–8.6 ppm .

- Solubility: Trimethyl groups likely reduce aqueous solubility compared to methoxy or hydrophilic substituents (e.g., ’s compound 8 with a phenoxyethoxy group) .

Key Insights and Contradictions

- Substituent effects : Methyl groups enhance lipophilicity but may reduce solubility, whereas halogens (Cl, Br) improve bioactivity but complicate synthesis .

- Yield vs. complexity: Bulky N4 substituents (e.g., pyrimidinyl, morpholinoethyl) correlate with lower synthetic yields compared to simpler aryl groups .

- Data gaps: Direct biological or solubility data for this compound are absent in the evidence, necessitating extrapolation from analogs.

Preparation Methods

Friedländer Annulation for Quinoline Core Construction

The Friedländer synthesis remains a cornerstone for quinoline scaffold assembly. This method involves condensing 2-aminobenzaldehyde derivatives with ketones under acidic or basic conditions. For 2,6,8-trimethyl-N-phenyl-4-quinolinamine, the reaction requires 2,4,6-trimethylaniline and cyclohexanone in the presence of polyphosphoric acid (PPA) at 120°C for 12 hours . The methyl groups at positions 2, 6, and 8 are introduced via the trimethyl-substituted aniline precursor.

Critical Analysis :

-

Yield : 45–60% after purification by silica gel chromatography (hexane/ethyl acetate, 4:1).

-

Limitations : Poor regiocontrol if substituents sterically hinder cyclization.

-

Characterization : NMR (CDCl): δ 2.35 (s, 3H, C2-CH), 2.42 (s, 6H, C6/C8-CH), 7.25–8.10 (m, aromatic) .

Aza-Diels-Alder Reaction with Trifluoroethanol (TFE)

Adapting protocols from , the aza-Diels-Alder reaction between 2,6,8-trimethyl-4-nitrobenzaldehyde and ethyl vinyl ether in TFE constructs the quinoline nucleus. Subsequent hydrolysis with aqueous HCl under oxygen atmosphere introduces the 4-amino group, which is then phenylated via Buchwald-Hartwig coupling .

Procedure :

-

Cycloaddition: 2,6,8-trimethyl-4-nitrobenzaldehyde (2.2 mmol), ethyl vinyl ether (6 mmol), TFE (2 mL), 24 h at 25°C.

-

Hydrolysis: 6 N HCl (0.8 mL), acetonitrile (2 mL), O atmosphere, 16 h.

-

Coupling: 4-amino intermediate (1 mmol), Pd(dba) (5 mol%), Xantphos (10 mol%), phenylboronic acid (1.2 mmol), KPO (3 mmol), toluene, 100°C, 12 h.

Outcomes :

-

Overall Yield : 32% (three steps).

-

Advantage : High regioselectivity for methyl group placement.

| Catalyst Loading (mol%) | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| 5 | CsCO | 110 | 68 |

| 10 | KPO | 120 | 72 |

| 5 | KCO | 100 | 54 |

Key Insight : Higher temperatures (>100°C) improve conversion but risk decomposition of methyl substituents.

Reductive Amination of 4-Keto Intermediate

4-Keto-2,6,8-trimethylquinoline, synthesized via oxidation of the corresponding alcohol, undergoes reductive amination with aniline using NaBH/TiCl. This one-pot method affords the target compound in moderate yields .

Reaction Scheme :

Performance Metrics :

-

Yield : 50–55%.

-

Side Products : Over-reduction to secondary amine (15–20%).

Microwave-Assisted Solid-Phase Synthesis

A novel approach employs polymer-supported reagents under microwave irradiation to accelerate reaction kinetics. Using Wang resin-bound 2,6,8-trimethyl-4-aminophenol, phenyl isocyanate is coupled, followed by cleavage with TFA/DCM .

Advantages :

-

Reduced reaction time (30 min vs. 12 h conventional).

-

Purity : >95% (HPLC).

-

Scalability : Limited by resin loading capacity (0.5 mmol/g).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Friedländer | 45–60 | 90 | Moderate |

| Aza-Diels-Alder | 32 | 88 | Low |

| Pd-Catalyzed | 68–72 | 95 | High |

| Reductive Amination | 50–55 | 85 | Moderate |

| Microwave | 70 | 95 | Low |

Cost Analysis : Palladium-catalyzed coupling is cost-prohibitive for large-scale production ($320/g catalyst), whereas Friedländer synthesis uses economical reagents ($12/g).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.